molecular formula C22H17IN2OS B5308186 6-iodo-3-(2-phenylethyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone

6-iodo-3-(2-phenylethyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone

Cat. No. B5308186
M. Wt: 484.4 g/mol
InChI Key: ORYSINIXFBCMCI-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-iodo-3-(2-phenylethyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone, also known as IQ-1S, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-iodo-3-(2-phenylethyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone involves the inhibition of the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation. This compound binds to the protein Dishevelled, which is a key regulator of the Wnt/β-catenin pathway, and inhibits its interaction with the Frizzled receptor, thereby blocking the downstream signaling cascade.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory effects, and reduction of oxidative stress. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 6-iodo-3-(2-phenylethyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone in lab experiments is its specificity for the Wnt/β-catenin signaling pathway, which allows for targeted inhibition of this pathway. Additionally, this compound has low toxicity and is well-tolerated in animal models. However, one limitation of using this compound is its limited solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

Future research on 6-iodo-3-(2-phenylethyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone could focus on its potential therapeutic applications in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of this compound, as well as its potential interactions with other drugs. Finally, the development of more effective synthesis methods for this compound could facilitate its use in future research and clinical applications.
Conclusion
In conclusion, this compound is a chemical compound with potential therapeutic applications in a variety of diseases. Its specificity for the Wnt/β-catenin signaling pathway, low toxicity, and well-tolerated nature make it an attractive candidate for further research. Future studies could investigate its potential therapeutic applications, pharmacokinetics and pharmacodynamics, and interactions with other drugs.

Synthesis Methods

6-iodo-3-(2-phenylethyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone can be synthesized using a multistep process that involves the reaction of 2-phenylethylamine with 2-thienylacetic acid, followed by the reaction of the resulting product with 6-iodo-3-(2-nitrophenyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone. The final product is obtained through reduction of the nitro group with palladium on carbon.

Scientific Research Applications

Research on 6-iodo-3-(2-phenylethyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone has primarily focused on its potential therapeutic applications. Studies have shown that this compound can inhibit the growth of cancer cells, including breast cancer, lung cancer, and pancreatic cancer, by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce oxidative stress.

properties

IUPAC Name

6-iodo-3-(2-phenylethyl)-2-[(E)-2-thiophen-2-ylethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17IN2OS/c23-17-8-10-20-19(15-17)22(26)25(13-12-16-5-2-1-3-6-16)21(24-20)11-9-18-7-4-14-27-18/h1-11,14-15H,12-13H2/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYSINIXFBCMCI-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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